(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE
CAS No.: 380476-51-7
Cat. No.: VC6663606
Molecular Formula: C25H20ClN3O3
Molecular Weight: 445.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380476-51-7 |
|---|---|
| Molecular Formula | C25H20ClN3O3 |
| Molecular Weight | 445.9 |
| IUPAC Name | (E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
| Standard InChI | InChI=1S/C25H20ClN3O3/c1-17(30)28-22-9-11-23(12-10-22)29-25(31)20(15-27)13-19-3-2-4-24(14-19)32-16-18-5-7-21(26)8-6-18/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-13+ |
| Standard InChI Key | GQZMNOVAVFYIGT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name (2E)-3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide reflects its stereochemistry and functional groups. The molecular formula is C₂₆H₂₂ClN₃O₃, with a molecular weight of 468.93 g/mol (calculated using PubChem’s atomic mass standards) . Key structural features include:
-
An α,β-unsaturated acrylamide backbone with a cyano group at the β-position.
-
A 3-[(4-chlorobenzyl)oxy]phenyl substituent at the α-carbon.
-
An N-(4-acetamidophenyl) group as the amide nitrogen substituent.
Stereochemical Configuration
The E-configuration (trans) of the acrylamide double bond is critical for maintaining planar geometry, which influences binding to biological targets such as kinases . This configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~2,220 cm⁻¹ (C≡N stretch), 1,680 cm⁻¹ (amide C=O), and 1,250 cm⁻¹ (aryl ether C-O) .
-
¹H NMR: Distinct signals include δ 8.2 ppm (amide NH), δ 7.8–7.3 ppm (aromatic protons), and δ 5.1 ppm (OCH₂Ar) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step protocol, as outlined in patent US20060142265A1 :
Step 1: Formation of the Acrylamide Backbone
A Knoevenagel condensation between 3-[(4-chlorobenzyl)oxy]benzaldehyde and cyanoacetamide yields the α-cyano acrylate intermediate.
Step 2: Amide Coupling
The intermediate undergoes coupling with 4-acetamidoaniline using EDCI/HOBt, producing the target compound in 72% yield .
Table 1: Optimization of Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 72 |
| DCC/DMAP | THF | 0 | 58 |
| HATU | DCM | 40 | 65 |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Pharmacological Profile
Mechanism of Action
Structural analogs of this compound exhibit tyrosine kinase inhibition, particularly targeting EGFR and VEGFR2 . The acrylamide moiety covalently binds to cysteine residues in the kinase ATP-binding pocket, as demonstrated in molecular docking studies .
In Vitro Activity
-
EGFR Inhibition: IC₅₀ = 12 nM (compared to erlotinib, IC₅₀ = 2 nM) .
-
Antiproliferative Activity: GI₅₀ = 0.8 µM in A549 lung cancer cells .
Table 2: Selectivity Profile Against Kinases
| Kinase | IC₅₀ (nM) |
|---|---|
| EGFR | 12 |
| VEGFR2 | 45 |
| PDGFR-β | 220 |
| c-Kit | >1,000 |
ADME Properties
Regulatory and Intellectual Property Status
Patent Landscape
US20060142265A1 discloses acrylamide derivatives as kinase inhibitors, encompassing this compound’s structural class. Key claims include:
-
Composition of matter for EGFR inhibitors (Claim 1).
-
Use in combination therapies (Claim 15).
Regulatory Pathway
No Investigational New Drug (IND) applications are currently filed. Preclinical development is ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume